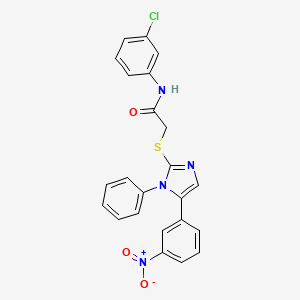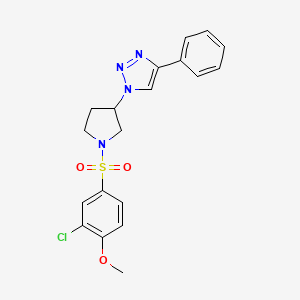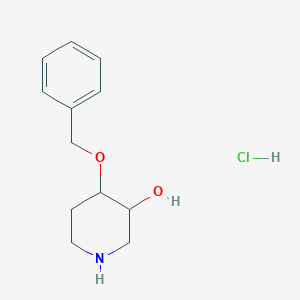![molecular formula C14H18ClNO2S B2799790 [3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287343-45-5](/img/structure/B2799790.png)
[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, commonly known as DPC, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinases and has been shown to have significant effects on various biological processes. In
Mécanisme D'action
DPC acts by inhibiting the activity of protein kinases, which are enzymes that play a critical role in the regulation of various cellular processes. By inhibiting protein kinases, DPC can disrupt the signaling pathways that are involved in cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
DPC has been shown to have significant effects on various biological processes. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the proliferation of various types of cells. DPC has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPC in lab experiments is its potency as a protein kinase inhibitor. It is also relatively easy to synthesize and has a high melting point, making it easy to handle in the lab. However, one of the main limitations of using DPC is its potential toxicity, as it can cause skin irritation and respiratory problems if not handled properly.
Orientations Futures
There are many potential future directions for the use of DPC in scientific research. One area of interest is the development of new cancer therapies that target specific protein kinases. DPC could also be used in the development of new anti-inflammatory drugs, as it has been shown to have anti-inflammatory effects. Additionally, DPC could be used in the study of various biological processes, including cell growth, differentiation, and apoptosis.
In conclusion, DPC is a potent inhibitor of protein kinases that has significant effects on various biological processes. It has been widely used in scientific research and has potential applications in the development of new cancer therapies and anti-inflammatory drugs. While there are limitations to its use in lab experiments, the future directions for the use of DPC are promising and warrant further investigation.
Méthodes De Synthèse
The synthesis of DPC involves the reaction of 3-(4-dimethylaminophenyl)-1-bicyclo[1.1.1]pentan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a high melting point.
Applications De Recherche Scientifique
DPC is commonly used in scientific research as a potent inhibitor of protein kinases. It has been shown to have significant effects on various biological processes, including cell growth, differentiation, and apoptosis. DPC has also been used in the development of new cancer therapies, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c1-16(2)12-5-3-11(4-6-12)14-7-13(8-14,9-14)10-19(15,17)18/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABOHNXUKOGIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C23CC(C2)(C3)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol dihydrochloride](/img/structure/B2799709.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2799711.png)
![N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2799713.png)


![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B2799718.png)


![Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2799723.png)
![4-fluoro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2799724.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2799725.png)

